molecular formula C8H7BrO2 B14724363 5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione CAS No. 13070-27-4

5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14724363
CAS No.: 13070-27-4
M. Wt: 215.04 g/mol
InChI Key: MRGMEMSZSWATNG-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7BrO2 It is a derivative of benzoquinone, characterized by the presence of bromine and methyl groups on the cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the bromination of 2,3-dimethyl-1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethyl-1,4-benzoquinone.

    Reduction: Formation of 2,3-dimethylhydroquinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,6-dimethyl-1,4-benzoquinone
  • 6-Bromo-2,3-dimethyl-1,4-benzoquinone
  • 2,5-Dimethoxy-1,4-benzoquinone

Comparison

5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-4-5(2)8(11)6(9)3-7(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGMEMSZSWATNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498234
Record name 5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13070-27-4
Record name 5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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